![molecular formula C17H11Cl2N3O3 B11707496 (1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)
(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine is a complex organic compound characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a nitrophenyl hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with 2-(4-nitrophenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)hydrazine
- (1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-chlorophenyl)hydrazine
Uniqueness
Compared to similar compounds, (1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features may enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H11Cl2N3O3 |
|---|---|
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-15-7-1-11(9-16(15)19)17-8-6-14(25-17)10-20-21-12-2-4-13(5-3-12)22(23)24/h1-10,21H/b20-10+ |
InChI-Schlüssel |
CPNGSYBRLCPLKV-KEBDBYFISA-N |
Isomerische SMILES |
C1=CC(=CC=C1N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


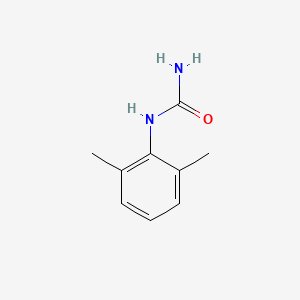
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
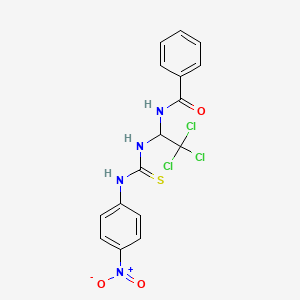
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
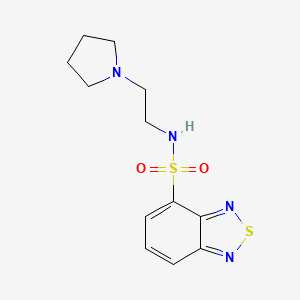
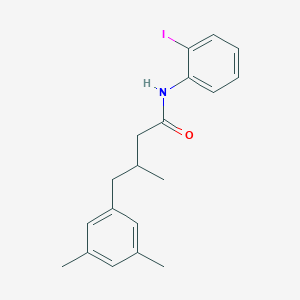
![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)
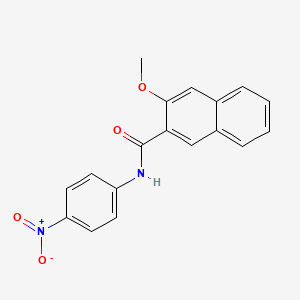
![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)
